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Compound of Interest

(S)-(-)-4-Amino-2-hydroxybutyric
Compound Name: .
aci

Cat. No.: B113492

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-4-
Amino-2-hydroxybutyric acid, a key chiral building block in pharmaceutical research. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational resource for its identification,
characterization, and application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of (S)-(-)-4-
Amino-2-hydroxybutyric acid. The data presented here were obtained from standard 1D
NMR experiments.

'H NMR Spectroscopic Data

Proton NMR (*H NMR) provides information on the chemical environment and connectivity of
hydrogen atoms in the molecule. The spectrum of (S)-(-)-4-Amino-2-hydroxybutyric acid is
characterized by distinct signals corresponding to the protons at each carbon position.

Table 1: *H NMR Spectroscopic Data for (S)-(-)-4-Amino-2-hydroxybutyric acid
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~4.1 Triplet (t) Not available H-2

~3.1 Triplet (t) Not available H-4

~2.0 Multiplet (m) Not available H-3

Note: Data is based on typical spectra and may vary based on experimental conditions.

13C NMR Spectroscopic Data

Carbon-13 NMR (*33C NMR) identifies the different carbon environments within the molecule.

Table 2: 3C NMR Spectroscopic Data for (S)-(-)-4-Amino-2-hydroxybutyric acid

Chemical Shift (8) ppm Assighment
~175 C-1 (Carboxyl)
~70 C-2 (CH-OH)
~40 C-4 (CH2-NH2)
~35 C-3 (CH2)

Note: Data is based on typical spectra and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of amino acids like
(S)-(-)-4-Amino-2-hydroxybutyric acid.

o Sample Preparation: A 10-30 mg sample of (S)-(-)-4-Amino-2-hydroxybutyric acid is
dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D20), ina 5 mm
NMR tube.

 Instrumentation: A standard NMR spectrometer, for instance, a Bruker Avance operating at
400 MHz for *H NMR and 100 MHz for 13C NMR, is utilized.
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e 1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters
include a spectral width of approximately 12 ppm, a sufficient number of scans for a good
signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: A proton-decoupled 13C NMR experiment is conducted. A spectral width
of about 200 ppm is used, with a significantly larger number of scans (e.g., 1024 or more)
and a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

o Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate
window function (e.g., exponential multiplication) followed by a Fourier transform. The
resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to
an internal or external standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at various frequencies.

FT-IR Spectroscopic Data

The Attenuated Total Reflectance (ATR) FT-IR spectrum of (S)-(-)-4-Amino-2-hydroxybutyric
acid reveals characteristic absorption bands for its functional groups.[1]

Table 3: FT-IR Spectroscopic Data for (S)-(-)-4-Amino-2-hydroxybutyric acid

Wavenumber (cm~12) Vibrational Mode Functional Group
3200-3500 (broad) O-H stretch Hydroxyl group
2800-3200 (broad) N-H stretch Amino group

~2950 C-H stretch Aliphatic CHz and CH
~1640 (broad) C=0 stretch Carboxylate (COO")
~1580 N-H bend Amino group

~1400 O-H bend Hydroxyl group
~1080 C-O stretch Hydroxyl group
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Note: Peak positions are approximate and can be influenced by the physical state of the
sample and experimental conditions.

Experimental Protocol for ATR-FT-IR Spectroscopy

A general procedure for obtaining an ATR-FT-IR spectrum is as follows:

 Instrumentation: A Fourier Transform Infrared spectrometer equipped with an Attenuated
Total Reflectance accessory, such as a Bio-Rad FTS with a DuraSamplIR 11, is used.[1]

e Sample Preparation: A small amount of the solid (S)-(-)-4-Amino-2-hydroxybutyric acid is
placed directly onto the ATR crystal.

» Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then brought into firm contact with the crystal using a pressure clamp. The sample
spectrum is then acquired, typically over a range of 4000 to 400 cm~1.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions.
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar
molecules like amino acids.

Mass Spectrometry Data

The molecular weight of (S)-(-)-4-Amino-2-hydroxybutyric acid is 119.12 g/mol . In positive
ion mode ESI-MS, the protonated molecule [M+H]* is typically observed.

Table 4: ESI-MS Data for (S)-(-)-4-Amino-2-hydroxybutyric acid

mlz lon

120.06 [M+H]*
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Note: The observed m/z may vary slightly depending on the instrument's calibration and
resolution.

Experimental Protocol for ESI-MS
A general protocol for ESI-MS analysis is provided below:
» Sample Preparation: A dilute solution of (S)-(-)-4-Amino-2-hydroxybutyric acid is prepared

in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often
with a small amount of formic acid to promote protonation.

e Instrumentation: A mass spectrometer equipped with an electrospray ionization source is
used.

o Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or
through a liquid chromatography system. The instrument is operated in positive ion mode,
and the mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

o Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to
the protonated molecule [M+H]*.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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